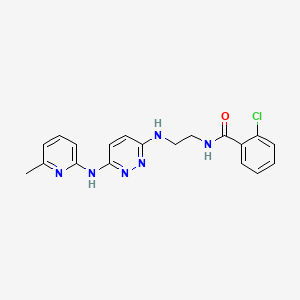![molecular formula C17H15N3O B2711924 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide CAS No. 860784-19-6](/img/structure/B2711924.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is part of the imidazo[1,2-a]pyridine family, which has been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .
Synthesis Analysis
The synthesis of “this compound” involves a chemodivergent process. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . This process is part of a broader set of chemosynthetic methodologies that include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a heterocyclic moiety that has been receiving significant attention in the synthetic chemistry community .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include C–C bond cleavage promoted by I2 and TBHP . This reaction is part of a broader set of chemosynthetic methodologies that include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Aplicaciones Científicas De Investigación
Medicinal Chemistry Strategies to Reduce Metabolism
A study by Linton et al. (2011) highlighted the challenges of rapid metabolism by aldehyde oxidase (AO) in the development of androgen receptor antagonists, particularly focusing on the imidazo[1,2-a]pyrimidine moiety. Through systematic modifications, they identified strategies to mitigate AO-mediated oxidation, which could be crucial for enhancing the stability and efficacy of related compounds in therapeutic applications Linton et al., 2011.
Imidazo[1,2-a]pyridines as Antiulcer Agents
Starrett et al. (1989) synthesized 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, showcasing the versatility of the imidazo[1,2-a]pyridine core in addressing gastrointestinal conditions. Despite limited antisecretory activity, several derivatives exhibited cytoprotective properties, indicating the potential for further optimization Starrett et al., 1989.
Broad Pharmacological Potential
Enguehard-Gueiffier and Gueiffier (2007) reviewed the wide-ranging pharmacological properties of imidazo[1,2-a]pyridine analogues, including enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights the broad therapeutic potential of compounds within this chemical class, spanning from anticancer to antiviral applications Enguehard-Gueiffier & Gueiffier, 2007.
Enhancing Cellular Uptake for Gene Expression Modulation
Meier et al. (2012) explored modifications to Py–Im polyamides, compounds capable of sequence-specific DNA binding, to enhance cellular uptake and biological activity. By introducing an aryl group, they significantly increased the potency of these compounds, which could be pivotal for developing more effective gene regulation therapies Meier et al., 2012.
Antiviral and Antimycobacterial Applications
Hamdouchi et al. (1999) and Ramachandran et al. (2013) respectively investigated the antiviral and antimycobacterial properties of imidazo[1,2-a]pyridines. These studies underscore the potential of imidazo[1,2-a]pyridine derivatives as lead compounds for developing new treatments against viral infections and tuberculosis, emphasizing the scaffold's utility in targeting infectious diseases Hamdouchi et al., 1999; Ramachandran et al., 2013.
Direcciones Futuras
The future directions for “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide” could involve further exploration of its potential medicinal applications, given the wide range of biological and pharmacological activities associated with imidazo[1,2-a]pyridines . Additionally, developing convenient synthetic methods for this compound could be a meaningful area of research .
Mecanismo De Acción
Target of Action
The primary targets of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors could include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors affect the compound’s activity.
Propiedades
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(12-7-8-12)18-14-5-3-4-13(10-14)15-11-20-9-2-1-6-16(20)19-15/h1-6,9-12H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJWHHBTJLTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide](/img/structure/B2711844.png)
![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)
![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)



![N-cyclopentyl-3-(4-methoxyphenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2711856.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)